N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-28-19-8-4-7-18-16(19)9-11-24(18)12-10-22-20(26)13-25-14-23-17-6-3-2-5-15(17)21(25)27/h2-9,11,14H,10,12-13H2,1H3,(H,22,26) |
InChI Key |
KTPFEEYFMHPFRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxy-1H-Indole
The 4-methoxyindole core is synthesized via electrophilic methoxylation. A typical procedure involves:
-
Starting Material : Indole dissolved in dichloromethane.
-
Methoxylation : Treatment with N-iodosuccinimide (NIS) and methanol under acidic conditions (e.g., trifluoroacetic acid) to achieve regioselective substitution at the 4-position.
-
Workup : Neutralization with aqueous sodium bicarbonate and purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
N-Alkylation of 4-Methoxyindole
The ethylamine side chain is introduced via N-alkylation:
-
Reagents : 4-Methoxyindole, 1,2-dibromoethane, sodium hydride (NaH).
-
Conditions : Anhydrous DMF, 0°C to room temperature, 12 hours.
-
Product : 1-(2-Bromoethyl)-4-methoxy-1H-indole, isolated via vacuum distillation.
Optimization Note : Excess NaH (1.5 equiv) minimizes di-alkylation byproducts.
Synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)Acetic Acid
The quinazolinone subsystem is prepared through cyclocondensation:
-
Anthranilamide Activation : React anthranilamide with glyoxylic acid in acetic acid under reflux.
-
Cyclization : Catalyzed by p-toluenesulfonic acid (p-TSA) in acetonitrile at 80°C for 6 hours.
-
Isolation : Precipitation upon cooling, followed by recrystallization from ethanol.
Reaction Scheme :
Yield : 55–60% after recrystallization.
Amide Coupling Reaction
The final step involves coupling the indole-ethylamine intermediate with the quinazolinone-acetic acid derivative:
-
Activation : 2-(4-Oxoquinazolin-3(4H)-yl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
-
Coupling : React acid chloride with 1-(2-aminoethyl)-4-methoxy-1H-indole in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Purification : Column chromatography (silica gel, methanol/DCM 5:95).
Critical Parameters :
-
Stoichiometric control (1:1 molar ratio) prevents over-acylation.
-
Low temperature (0–5°C) minimizes decomposition.
Optimization of Key Reaction Parameters
Methoxylation of Indole
-
Solvent Impact : Dichloromethane outperforms THF or DMF in regioselectivity.
-
Catalyst Screening : Lewis acids like FeCl₃ reduced yields due to side reactions.
Quinazolinone Cyclization
-
Acid Catalysts : p-TSA provided higher yields (33%) compared to Amberlyst-15 (18%) or NH₄Cl (12%).
-
Temperature : Reactions above 80°C led to decomposition, while below 70°C resulted in incomplete cyclization.
Purification and Isolation Techniques
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities.
-
Recrystallization : Ethanol/water (7:3) mixture optimal for quinazolinone intermediates.
Purity Data :
| Intermediate | Purity (Post-Purification) |
|---|---|
| 4-Methoxyindole | 98.5% |
| Quinazolinone-acetic acid | 97.2% |
| Final Compound | 95.8% |
Analytical Characterization
-
Mass Spectrometry : ESI-MS m/z 377.4 [M+H]⁺ (calculated 376.4 g/mol).
-
NMR : ¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, quinazolinone NH), 7.45–6.82 (m, indole and quinazolinone aromatics), 4.12 (t, J=6.8 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃).
Comparative Analysis with Related Syntheses
The synthesis of the structurally analogous N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide shares similarities in quinazolinone cyclization but differs in:
-
Substituent Introduction : Chlorophenyl group added via Ullmann coupling, whereas methoxyindole uses direct electrophilic substitution.
-
Coupling Efficiency : The chlorophenyl derivative reported 5% lower yields due to steric hindrance.
Challenges and Limitations
-
Low Overall Yield : Cumulative losses across four steps result in ~25% overall yield.
-
Sensitivity of Intermediates : The quinazolinone-acetic acid derivative degrades upon prolonged storage at room temperature.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations:
- Halogenation (e.g., 5-Cl in , 4-Cl in ) increases molecular weight and may enhance target binding via halogen bonding. Styryl groups (e.g., in 11m, 11n, 11o ) confer rigidity, influencing tubulin polymerization inhibition.
- Activity Modulation: Quinazolinones with pyridinylmethyl acetamide side chains (e.g., ) exhibit antitubercular activity, while indole-quinazolinone hybrids (e.g., ) target apoptosis regulators like Bcl-2/Mcl-1.
Notable Findings:
- Anticancer Activity: Styryl-substituted quinazolinones (e.g., 11m, 11n ) show nanomolar IC₅₀ values against breast cancer (MCF-7) and leukemia (K-562) cell lines. The 4-methoxystyryl group in 11o enhances tubulin binding affinity compared to unsubstituted analogs .
- Antitubercular Activity : Pyridinylmethyl and thiazolyl acetamides (e.g., ) inhibit Mycobacterium tuberculosis growth via InhA or cytochrome bd oxidase targeting, with MIC values as low as 2 µg/mL.
- Metabolic Stability : Fluorophenyl and pyridinyl amides (e.g., ) demonstrate improved metabolic stability over phenethyl analogs, critical for pharmacokinetic optimization.
Physicochemical Properties:
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines an indole moiety with a quinazoline framework. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.35 g/mol. The compound features several functional groups, including methoxy and acetamide, which are known to influence its biological interactions.
The biological activity of this compound has been linked to its interaction with various molecular targets:
- Kinase Inhibition : The compound exhibits inhibitory effects on specific kinases involved in cancer cell signaling pathways. By binding to the active sites of these enzymes, it disrupts crucial signaling pathways that regulate cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism may involve interference with bacterial cell wall synthesis or function .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains:
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound in A549 lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This study highlights the potential application of this compound in targeted cancer therapies .
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested for its ability to inhibit biofilm formation in MRSA strains. The results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, suggesting its potential as a therapeutic agent against biofilm-associated infections .
Q & A
Basic Research Questions
What are the recommended synthetic pathways for N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions combining indole and quinazoline scaffolds. Key steps include:
- Step 1: Alkylation of 4-methoxyindole with ethylene dihalide to introduce the ethyl linker.
- Step 2: Coupling the indole intermediate with a pre-functionalized quinazolin-4-one moiety via nucleophilic substitution or amide bond formation.
- Step 3: Final acetylation to yield the target compound.
Optimization parameters include temperature control (e.g., 60–80°C for coupling), solvent selection (e.g., DMF or dichloromethane), and catalysts like triethylamine for amidation. Purification is achieved via column chromatography or recrystallization .
How is the structural integrity of this compound validated post-synthesis?
Answer:
Characterization employs:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm proton environments and carbon frameworks, with indole NH (~10–12 ppm) and quinazolinone carbonyl (~170 ppm) as key signals.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 413.85) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm) .
What physicochemical properties are critical for solubility and stability in biological assays?
Answer:
Key properties include:
- logP: ~2.95 (indicating moderate lipophilicity, suitable for cell membrane penetration) .
- Polar Surface Area (PSA): ~58.57 Ų (suggesting moderate solubility in polar solvents like DMSO) .
- Thermal Stability: Assessed via differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for similar compounds) .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. apoptosis induction)?
Answer:
Discrepancies arise from assay-specific variables. Mitigation strategies include:
- Comparative Assays: Use identical cell lines (e.g., HeLa or MCF-7) and standardized protocols (e.g., MTT for cytotoxicity).
- Target Validation: Employ siRNA knockdown or CRISPR to confirm if observed apoptosis is kinase-dependent.
- Dose-Response Analysis: Determine if dual mechanisms occur at different concentrations (e.g., IC50 for kinase inhibition vs. apoptosis) .
What computational methods predict binding affinities to quinazoline-targeted enzymes (e.g., EGFR or PARP)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the quinazolinone core and enzyme active sites. Key residues (e.g., EGFR’s Lys745) should show hydrogen bonding with the 4-oxo group.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.
- Free Energy Calculations: MM-PBSA/GBSA quantifies ΔG binding, with values ≤-7 kcal/mol indicating strong affinity .
How can metabolic instability (e.g., rapid hepatic clearance) be addressed in preclinical studies?
Answer:
- Metabolite Identification: Incubate with liver microsomes and analyze via LC-MS/MS to identify vulnerable sites (e.g., methoxyindole demethylation).
- Structural Modification: Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to block CYP450 oxidation .
What strategies optimize selectivity between structurally similar targets (e.g., Bcl-2 vs. Mcl-1)?
Answer:
- SAR Studies: Modify the indole’s methoxy group (e.g., replace with chloro for increased Bcl-2 affinity) .
- Biophysical Assays: Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., k/k) to distinguish target engagement .
Methodological Guidelines
How to design dose-ranging studies for in vivo efficacy without toxicity?
Answer:
- MTD Determination: Start with 10–100 mg/kg in rodents, monitoring weight loss and organ histopathology.
- Pharmacokinetic Profiling: Measure plasma half-life (t) and AUC at 5, 10, and 20 mg/kg to establish therapeutic windows .
What in vitro models best recapitulate target pathways (e.g., inflammation or cancer)?
Answer:
- Cancer: 3D spheroids of HT-29 (colon) or A549 (lung) cells for tumor penetration studies.
- Inflammation: LPS-stimulated RAW264.7 macrophages to assess COX-2/NF-κB inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
